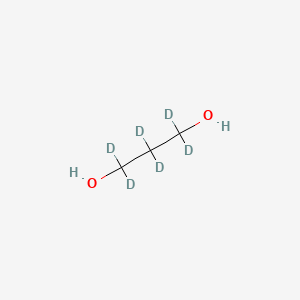

1,3-丙二醇-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3-Propane-d6-diol, also known as 1,3-Propanediol, is an isotope labelled common organic reagent used in the synthesis of polymers . It is used in industrial organic chemistry for the synthesis of lubricants, foods, medicines, and cosmetics . It is a colorless, viscous, water-miscible liquid with a high boiling point .

Synthesis Analysis

1,3-Propanediol can be produced from glucose via the Krebs cycle intermediate malate . This non-natural pathway extends a previously published synthetic pathway for the synthesis of (L)-2,4-dihydroxybutyrate (L-DHB) from malate by three additional reaction steps . Another study proposed and engineered a non-natural 1,3-PDO synthetic pathway derived from acetyl-CoA, enabling efficient accumulation of 1,3-PDO in Escherichia coli without adding expensive cofactors .

Chemical Reactions Analysis

In the reaction of aniline with 1,3-propanediol catalyzed by 1 in toluene in a sealed tube at 115 °C, diamination and dehydration were observed . 1,3-Propanediol was converted to yield products .

Physical and Chemical Properties Analysis

1,3-Propanediol is stable upon heating when electronic cigarettes are used in recommended conditions . It has been demonstrated that 1,3-Propanediol gave a better thermic profile compared to propylene glycol and glycerol, showing less thermal decomposition by-products . In addition, 1,3-Propanediol gives to nicotine a more basic environment ensuring a high level of free base nicotine form .

科学研究应用

1,3-丙二醇的生物合成

1,3-丙二醇 (1,3-PDO) 可以由生物柴油工业的副产物——粗甘油合成 . 微生物生理和遗传学可以与分子工具和技术相结合,以开发用于合成更高滴度和生产力的 1,3-丙二醇的工程化生物催化剂 .

聚三亚甲基对苯二甲酸酯 (PTT) 的生产

一种名为聚三亚甲基对苯二甲酸酯 (PTT) 的新型聚酯是通过 1,3-PDO 和对苯二甲酸的缩聚反应合成的 . 这提高了 1,3-PDO 的供应量和市场潜力 .

可持续生物精炼工艺

甘油是一种三碳原料,是目前生物柴油生产中大量获得的副产物,是最有前景的生物质资源之一 . 甘油的氢解产生重要的商品化学品,如丙二醇、丙醇和乙二醇 .

从其他碳源生产 1,3-丙二醇

除了甘油之外,糖和其他碳源也可以用于生物生产 1,3-PDO . 这包括开发新的途径以及使用工程化生产者和新的底盘 .

1,3-丙二醇在聚氨酯分散体中的应用

1,3-丙二醇可用作衍生自脂肪酸的聚酯多元醇的聚氨酯 (PU) 分散体中的二醇组分 .

使用微生物菌群和电发酵生产 1,3-丙二醇

未来方向

Recent advancements of metabolic engineering and synthetic biology strategies in the biological production of 1,3-PDO have been detailed . The comprehensive development of biological routes for 1,3-PDO production from glycerol, sugars, and other carbon sources using engineered producers, new chassis, and new pathways have been elaborated . The recently developed bioprocesses using microbial consortia and electro-fermentation are also included . The challenges and prospects of current bioproduction systems and their potential industrial applications are discussed .

作用机制

Target of Action

1,3-Propane-d6-diol, also known as 1,3-Propanediol, primarily targets the Haloalkane dehalogenase in Pseudomonas paucimobilis and ADP-ribosylation factor 1 in humans . These targets play crucial roles in various biochemical processes.

Mode of Action

The compound’s interaction with its targets is likely to involve a series of complex biochemical reactions .

Biochemical Pathways

1,3-Propane-d6-diol is involved in several biochemical pathways. In one pathway, glycerol dehydratase converts glycerol to 3-hydroxypropanaldehyde (3-HPA), which is then reduced to 1,3-propanediol by 1,3-PDO oxidoreductase . This process is part of the broader metabolic engineering and synthetic biology strategies for the biological production of 1,3-Propane-d6-diol .

Result of Action

It is known that the compound plays a role in various biochemical processes, potentially influencing cellular function .

Action Environment

The action, efficacy, and stability of 1,3-Propane-d6-diol can be influenced by various environmental factors. For instance, the compound’s action can be affected by temperature, pH, and the presence of other substances

属性

IUPAC Name |

1,1,2,2,3,3-hexadeuteriopropane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2/c4-2-1-3-5/h4-5H,1-3H2/i1D2,2D2,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFDHNVEDLHUCE-NMFSSPJFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)C([2H])([2H])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

82.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B584305.png)

![2-Boc-Octahydropyrazino[1,2-a]pyrazine](/img/structure/B584315.png)

![Ethyl 2-[4-[11,25,39-tris[4-(3,7-dimethyloctyl)phenyl]-20,34-bis[4-(2-ethoxy-2-oxoethyl)phenyl]-6-tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaenyl]phenyl]acetate](/img/structure/B584317.png)